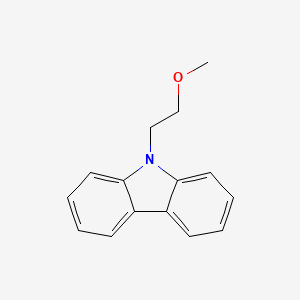
9-(2-Methoxyethyl)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Methoxyethyl)carbazole: is an organic compound belonging to the carbazole family. Carbazole derivatives are known for their versatile applications in various fields due to their unique structural and electronic properties. The compound this compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom of the carbazole ring. This modification imparts specific chemical and physical properties to the compound, making it useful in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Methoxyethyl)carbazole typically involves the reaction of carbazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Carbazole+2-Methoxyethyl Chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 9-(2-Methoxyethyl)carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole quinones.
Reduction: Reduction reactions can convert it into dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted carbazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Carbazole quinones.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 9-(2-Methoxyethyl)carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology: In biological research, carbazole derivatives are studied for their potential as therapeutic agents. They exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: The compound is investigated for its potential use in drug development. Carbazole derivatives have shown promise in treating diseases such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of 9-(2-Methoxyethyl)carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to DNA and proteins, affecting their function. The compound’s electronic properties allow it to participate in redox reactions, influencing cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
9-Ethylcarbazole: Similar structure but with an ethyl group instead of a methoxyethyl group.
9-Methylcarbazole: Contains a methyl group instead of a methoxyethyl group.
9-Phenylcarbazole: Features a phenyl group attached to the nitrogen atom.
Uniqueness: 9-(2-Methoxyethyl)carbazole is unique due to the presence of the methoxyethyl group, which imparts specific solubility and electronic properties. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in OLEDs and photovoltaic cells.
Properties
CAS No. |
197297-40-8 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
9-(2-methoxyethyl)carbazole |
InChI |
InChI=1S/C15H15NO/c1-17-11-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3 |
InChI Key |
XDLNLNRDXSZVPH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















